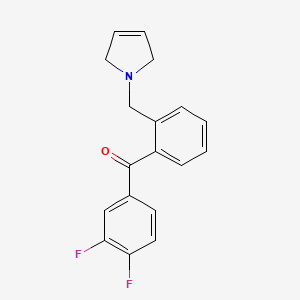

3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

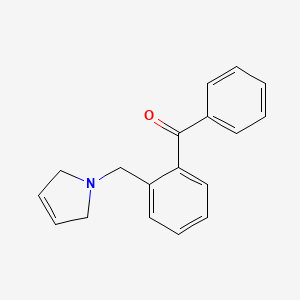

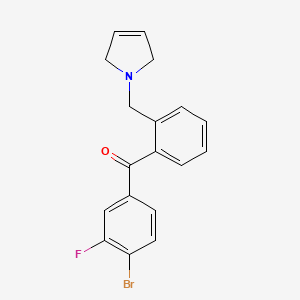

The compound "3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone" is a fluorinated aromatic ketone with potential applications in the synthesis of polymeric and small organic molecules. The presence of the trifluoromethyl group and the methylphenyl group suggests that it could be a precursor or an intermediate in various organic synthesis pathways, including the preparation of polyimides, isoselenazoles, and other heterocyclic compounds .

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds typically involves the coupling of fluorinated acetophenones with other aromatic or heteroaromatic compounds. For example, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-substituted acetophenone with 4-nitrophenyl phenyl ether, followed by reduction . Similarly, the synthesis of 4-methyl- and 4-phenylseleno-trihalo-3-alken-2-ones was achieved by reacting methoxy-trihalo-3-alken-2-ones with methyl- or phenylselenols . These methods could potentially be adapted for the synthesis of "this compound" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" has been studied using techniques such as X-ray crystallography and quantum mechanical calculations . These studies provide insights into the conformational preferences and electronic properties of the molecules, which are crucial for understanding their reactivity and potential applications in material science.

Chemical Reactions Analysis

Compounds with structural similarities to "this compound" have been used in various chemical reactions. For instance, 3,5-bis(trifluoromethyl)phenyl sulfones were employed in the Julia-Kocienski olefination reaction with carbonyl compounds . Additionally, the cyclocondensation reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea led to the formation of pyrimidinones . These reactions demonstrate the versatility of fluorinated aromatic ketones in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms, which can enhance the solubility in polar organic solvents and improve thermal stability . For example, fluorinated polyimides derived from a similar diamine monomer exhibited good solubility in polar organic solvents and outstanding thermal and mechanical properties . These properties are essential for the potential use of "this compound" in the development of high-performance materials.

Applications De Recherche Scientifique

Synthesis and Characterization

3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone is a compound that has been explored in various synthetic and characterization studies. For instance, it has been involved in the synthesis of photo-cross-linking chalcones, which exhibit potential as novel corrosion inhibitors for mild steel in acidic mediums. These chalcones, characterized through techniques like FT-IR and NMR, demonstrate mixed-type corrosion inhibition properties, forming protective films on the steel surface upon photo-cross-linking under UV light (Ramaganthan et al., 2015).

Quantum Chemical and Spectroscopic Investigations

In another study, the compound's molecular structure and vibrational frequencies were determined using Density Functional Theory (DFT) and further analyzed through FT-IR and FT-Raman spectroscopy. This research contributed to the understanding of the molecule's electrostatic potential and intramolecular interactions, providing insights into its reactivity and stability (Govindasamy & Gunasekaran, 2015).

Application in Material Science

The compound has also found applications in material science, such as in the synthesis of polymers with specific properties. For example, derivatives of this compound have been utilized in creating polymers that exhibit good heat aging resistance and solvent extraction resistance, making them suitable for industrial applications (Park et al., 2012).

Environmental Biodegradation

Interestingly, the compound has been investigated in the context of environmental biodegradation. A study on Ralstonia sp. SJ98 demonstrated the bacterium's capability to utilize a structurally similar compound, 3-methyl-4-nitrophenol, as a carbon and energy source, shedding light on potential bioremediation applications (Bhushan et al., 2000).

Antipathogenic Activity

Furthermore, the antipathogenic activities of thiourea derivatives containing the compound have been explored, highlighting their potential in developing new antimicrobial agents with antibiofilm properties. These derivatives show significant activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).

Propriétés

IUPAC Name |

3-(4-methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3O/c1-10-2-4-11(5-3-10)6-7-15(20)12-8-13(17)16(19)14(18)9-12/h2-5,8-9H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDHZXDHSYGURJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644152 |

Source

|

| Record name | 3-(4-Methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898769-43-2 |

Source

|

| Record name | 1-Propanone, 3-(4-methylphenyl)-1-(3,4,5-trifluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327368.png)

![Ethyl 5-[2-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327369.png)

![Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327371.png)